[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Chemical inhibitors, including compounds structurally related to "[1-(3-Chlorobenzoyl)piperidin-3-yl]methanamine," play a crucial role in the study of Cytochrome P450 (CYP) enzymes. These enzymes metabolize a diverse number of drugs, and understanding their activity is vital for predicting drug-drug interactions. Selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in drug metabolism, thus contributing to safer drug development and prescription practices (Khojasteh et al., 2011).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
Compounds with structural similarities to "this compound" are being investigated for their potential as dopamine D2 receptor (D2R) ligands. Such ligands have therapeutic potential in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes aromatic moiety and cyclic amine, highlighting the relevance of chemical structure in designing effective treatments for neuropsychiatric disorders (Jůza et al., 2022).
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, including those structurally related to "this compound," are featured in a variety of therapeutic agents with antipsychotic, antihistamine, antianginal, and antidepressant properties among others. Their pharmacokinetic and pharmacodynamic properties are significantly influenced by the substitution pattern on the piperazine nucleus, underscoring their versatility in drug design and therapeutic applications (Rathi et al., 2016).
Prokinetic Agents in Gastrointestinal Motility Disorders
Substituted piperidinyl benzamides, related to the chemical structure of interest, have been reviewed for their use as prokinetic agents in gastrointestinal motility disorders. These compounds, such as cisapride, enhance motility throughout the gastrointestinal tract by enhancing acetylcholine release. Their specificity and efficacy in treating conditions like reflux oesophagitis and gastroparesis highlight the potential of structurally related compounds in gastrointestinal therapeutics (McCallum et al., 1988).
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-5-1-4-11(7-12)13(17)16-6-2-3-10(8-15)9-16/h1,4-5,7,10H,2-3,6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNNTCJWCUMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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